1-Bromo-3-chloro-5-(2,2-difluoropropoxy)benzene
Overview
Description
Scientific Research Applications
Reagent-Modulated Site Selectivities
The use of 1-Bromo-3-chloro-5-(2,2-difluoropropoxy)benzene in synthetic chemistry demonstrates its potential for reagent-modulated site selectivity. For example, in a study by Mongin, Desponds, and Schlosser (1996), chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, similar in structure to this compound, were utilized for deprotonation adjacent to halogen substituents, showcasing its utility in selective synthetic reactions (Mongin, Desponds, & Schlosser, 1996).
Synthesis and Characterization of Antagonist Benzamide Derivatives
In medicinal chemistry, derivatives of compounds like this compound have been synthesized for potential pharmacological applications. Bi (2015) synthesized 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene, a structurally related compound, leading to the development of novel non-peptide CCR5 antagonists, highlighting the relevance of such compounds in drug discovery (Bi, 2015).
Synthesis of Halogenated Benzene Derivatives
The compound is also valuable in the synthesis of halogenated benzene derivatives. For instance, Schlosser and Castagnetti (2001) demonstrated the generation of phenyllithium intermediates from bromo(trifluoromethyl)benzenes, which are structurally related to this compound, indicating its use in creating complex organic structures (Schlosser & Castagnetti, 2001).
Application in Organometallic Synthesis
Furthermore, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound with similarities to this compound, has been used as a starting material in organometallic synthesis. Porwisiak and Schlosser (1996) demonstrated its utility in creating intermediates like phenylmagnesium, -lithium, and -copper, which are crucial in synthesizing various organometallic compounds (Porwisiak & Schlosser, 1996).
Facile Synthesis of Conjugated Dienes
In the field of organic synthesis, this compound can be instrumental in the synthesis of conjugated dienes. Ignatowska and Dmowski (2006) used a structurally related compound, 1-bromo-1-chloro-2,2,2-trifluoroethane, to synthesize dienes with terminal CF3 groups, indicating the potential of similar compounds in synthesizing important organic molecules (Ignatowska & Dmowski, 2006).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-3-chloro-5-(2,2-difluoropropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClF2O/c1-9(12,13)5-14-8-3-6(10)2-7(11)4-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZNYCGBQOMNLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC(=C1)Br)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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